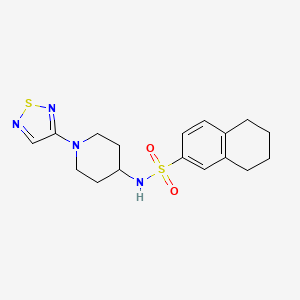

1-(Cyclopentylméthyl)pipéridine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(Cyclopentylmethyl)piperidine-4-carboxamide is a derivative of piperidine, which is a common structural motif in many pharmacologically active molecules. Piperidine derivatives are known for their presence in various therapeutic agents and have been extensively studied for their chemical and biological properties. Although the provided papers do not directly discuss 1-(Cyclopentylmethyl)piperidine-4-carboxamide, they do provide insights into the synthesis, molecular structure, and chemical properties of related piperidine compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and the formation of various intermediates. For example, the synthesis of a 1,4-piperazine-2,5-dione derivative was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, yielding a 23% final product . Similarly, cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines were synthesized through cycloaddition reactions followed by reductive opening of lactone-bridged adducts . These methods highlight the intricate processes often required to synthesize specific piperidine derivatives, which may be applicable to the synthesis of 1-(Cyclopentylmethyl)piperidine-4-carboxamide.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray crystallography and NMR spectroscopy are commonly used to determine the configuration and conformation of these compounds. For instance, an X-ray structure analysis was performed for a conformationally rigid analogue of a pharmacophoric group related to piperidine, providing detailed insights into its molecular geometry . The polymorphic crystalline forms of a piperazine-2,5-dione derivative, as determined by single-crystal X-ray analysis, showed different hydrogen-bonding networks, which are essential for understanding the compound's behavior in different states .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are important for modifying their structure and enhancing their pharmacological profile. The papers describe the use of cycloaddition reactions to generate complex piperidine structures . Additionally, the introduction of substituents to create conformationally rigid analogues of pharmacophoric groups demonstrates the versatility of chemical reactions in modifying piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The association of piperazinedione in solution was studied using mass spectrometry and NMR spectroscopy, with association constants extracted from NMR data providing information on the compound's behavior in chloroform solvent . The conformational preferences of substituents in bicyclic piperidine systems were also analyzed, showing differences compared to monocyclic analogues . These studies contribute to a deeper understanding of the physical and chemical properties of piperidine derivatives.

Applications De Recherche Scientifique

Activité antibactérienne

Le 1-(Cyclopentylméthyl)pipéridine-4-carboxamide a fait l'objet d'études pour son potentiel antibactérien. Les chercheurs ont exploré son efficacité contre diverses souches bactériennes, notamment Mycobacterium tuberculosis et M. abscessus . La compréhension de son mode d'action et de sa synergie potentielle avec les antibiotiques existants pourrait conduire à de nouvelles stratégies thérapeutiques.

Inhibition de la gyrase de l'ADN

Lors d'un criblage cellulaire complet, ce composé a été identifié comme un candidat contre M. abscessus, suggérant son interaction avec la gyrase de l'ADN—une enzyme essentielle impliquée dans la réplication et la réparation de l'ADN bactérien . Des études supplémentaires pourraient élucider son mécanisme d'action précis et optimiser ses propriétés antibactériennes.

Mécanisme D'action

Target of Action

The primary target of the compound 1-(Cyclopentylmethyl)piperidine-4-carboxamide is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .

Mode of Action

1-(Cyclopentylmethyl)piperidine-4-carboxamide interacts with its target, the DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, which is a critical process for DNA replication and transcription .

Biochemical Pathways

The inhibition of DNA gyrase by 1-(Cyclopentylmethyl)piperidine-4-carboxamide affects the DNA replication and transcription pathways . The downstream effect of this inhibition is the prevention of DNA supercoiling, leading to the cessation of these critical cellular processes .

Result of Action

The molecular and cellular effects of 1-(Cyclopentylmethyl)piperidine-4-carboxamide’s action result in the inhibition of DNA replication and transcription in Mycobacterium abscessus . This inhibition leads to the cessation of these critical cellular processes, thereby inhibiting the growth and proliferation of the bacteria .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(Cyclopentylmethyl)piperidine-4-carboxamide has been found to interact with DNA gyrase, a type of enzyme found in many bacteria . This interaction suggests that the compound may have potential antimicrobial activities, particularly against the Mycobacterium abscessus complex .

Cellular Effects

In vitro studies have shown that 1-(Cyclopentylmethyl)piperidine-4-carboxamide exhibits antiviral activity against human α- coronavirus NL63 and β-coronaviruses OC43 . This suggests that the compound may influence cell function by interfering with viral replication processes.

Molecular Mechanism

The molecular mechanism of 1-(Cyclopentylmethyl)piperidine-4-carboxamide appears to involve the inhibition of DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA, which is vital for the replication of bacteria. By inhibiting this enzyme, the compound prevents the bacteria from replicating, thereby exhibiting its antimicrobial activity .

Metabolic Pathways

Given its interaction with DNA gyrase, it may be involved in pathways related to DNA replication and bacterial growth .

Propriétés

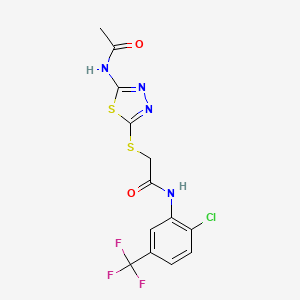

IUPAC Name |

1-(cyclopentylmethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O/c13-12(15)11-5-7-14(8-6-11)9-10-3-1-2-4-10/h10-11H,1-9H2,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNITFCTRUCFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2553903.png)

![{4-[(Trifluoromethyl)sulfanyl]phenyl}methanamine hydrochloride](/img/structure/B2553908.png)

![1-(4-Chlorobenzoyl)-3-(thieno[2,3-d]pyrimidin-4-ylthio)azepan-2-one](/img/structure/B2553911.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2553912.png)

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)